Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Description
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a brominated β-keto ester with applications in organic synthesis, particularly in the construction of complex heterocycles and pharmacologically active intermediates. Its structure features a methyl ester group, a bromine substituent at the 4-position, and two methyl groups at the 2-position, which confer steric and electronic effects critical for its reactivity. This compound is often utilized in alkylation, cyclization, and nucleophilic substitution reactions due to its electrophilic β-keto ester moiety and bromine leaving group .
Properties
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNKYOWEYMYAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574707 | |
| Record name | Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84691-57-6 | |
| Record name | Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the bromination of 2,2-dimethyl-3-oxobutanoic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: 2,2-dimethyl-3-oxobutanoic acid is treated with bromine (Br2) in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 4-position of the molecule.
Esterification: The resulting brominated acid is then esterified using methanol (CH3OH) and a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural and functional similarities with Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, differing primarily in substituents or ester groups:
Physicochemical Properties
| Property | This compound | Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate | Methyl 4-bromo-3-oxopentanoate |
|---|---|---|---|
| Boiling Point (°C) | 215–220 (estimated) | 225–230 (estimated) | 200–205 (estimated) |
| Solubility in DCM | High | High | Moderate |
| Hydrolysis Rate (pH 7) | Moderate | Slightly slower | Faster |
The dimethyl groups in this compound confer greater steric protection against hydrolysis compared to its non-dimethyl analogues. Conversely, the ethyl ester’s slower hydrolysis is attributed to reduced electrophilicity at the ester carbonyl .
Research Findings and Case Studies
- A 2024 molecular dynamics study highlighted that this compound exhibits a 15% lower activation energy in SN2 reactions compared to its ethyl counterpart, attributed to the smaller methyl group’s reduced steric hindrance .
- In a 2003 synthesis protocol, Methyl 2-benzoylamino-3-oxobutanoate (a non-brominated analogue) demonstrated inferior stability under reflux conditions compared to brominated derivatives, underscoring the stabilizing role of bromine in similar scaffolds .
Biological Activity
Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a β-keto ester noted for its diverse biological activities and potential applications in medicinal chemistry. This compound's structure, characterized by a bromine atom at the fourth position and two methyl groups at the second position, influences its reactivity and biological interactions.
- Molecular Formula : C7H11BrO3
- Molecular Weight : Approximately 235.07 g/mol
- Structure : The compound features a carbonyl group (C=O), an ester functional group (–COOR), and a bromine substituent which enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Several studies have explored the anticancer potential of β-keto esters, including those with similar structures. The presence of the bromine atom may enhance the compound's ability to interact with biological targets involved in cancer pathways. For example, research into related compounds has demonstrated effective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 0.126 | MDA-MB-231 | Induces apoptosis via caspase activation |
| Related Compound B | 17.02 | MCF-7 | Inhibits growth via cell cycle arrest |
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various β-keto esters, including this compound, and evaluated their biological activities. The synthesis involved standard organic reactions that yielded high-purity products suitable for biological testing.
- Antibacterial Studies : Compounds structurally similar to this compound were tested against common pathogens such as E. coli and S. aureus. Results indicated promising antibacterial activity, suggesting that further exploration of this compound’s efficacy against specific strains could be beneficial.
- Anticancer Evaluation : In vitro studies assessed the effects of this compound on cancer cell lines. Initial findings suggest that it may inhibit cell proliferation and induce apoptosis through mitochondrial pathways, although specific IC50 values for this compound are still under investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
